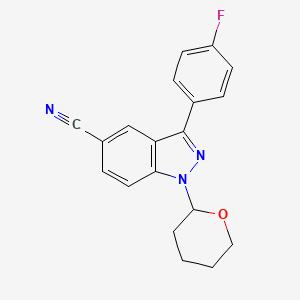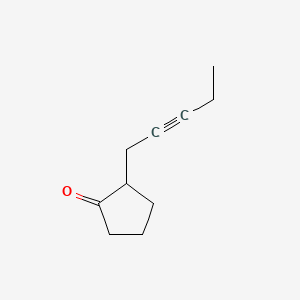
2-(Pent-2-ynyl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pent-2-ynyl)cyclopentan-1-one is an organic compound with the molecular formula C10H14O It is a cyclopentanone derivative with a pent-2-ynyl substituent at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-2-ynyl)cyclopentan-1-one can be achieved through a multi-step process. One common method involves the reaction of pent-2-yne with methyl acrylate to form 2-(Pent-2-ynyl)prop-2-enoate. This intermediate is then subjected to heating and reaction with phosgene to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pent-2-ynyl)cyclopentan-1-one undergoes various chemical reactions typical of α-β unsaturated ketones. These include:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the α-β unsaturated ketone.
Michael Reaction: A type of conjugate addition where a carbanion or another nucleophile adds to an α-β unsaturated carbonyl compound.
Diels-Alder Reaction: This compound can act as a dienophile in cycloaddition reactions with dienes.
Common Reagents and Conditions
Nucleophilic Conjugate Addition: Common nucleophiles include organocopper reagents and silyl enol ethers.
Michael Reaction: Typically involves the use of bases such as potassium carbonate or amines.
Diels-Alder Reaction: Requires dienes and can be catalyzed by Lewis acids.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, the Michael reaction with silyl enol ethers can yield β-substituted cyclopentanones.
Scientific Research Applications
2-(Pent-2-ynyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(Pent-2-ynyl)cyclopentan-1-one involves its interaction with molecular targets through its α-β unsaturated ketone moiety. This allows it to participate in conjugate addition reactions, forming covalent bonds with nucleophiles. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: Another α-β unsaturated ketone with similar reactivity but lacks the pent-2-ynyl substituent.
Cyclopentanone: The parent compound without the α-β unsaturation or the pent-2-ynyl group.
2-(2-Pentynyl)cyclopentanone: A closely related compound with a similar structure but different substituent positioning.
Uniqueness
2-(Pent-2-ynyl)cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of the pent-2-ynyl group can influence its chemical behavior and interactions, making it valuable for specialized research and industrial applications.
Properties
CAS No. |
57026-62-7 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-pent-2-ynylcyclopentan-1-one |
InChI |
InChI=1S/C10H14O/c1-2-3-4-6-9-7-5-8-10(9)11/h9H,2,5-8H2,1H3 |
InChI Key |
LEILLIRFSQTRFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCC1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


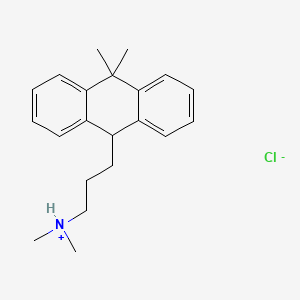


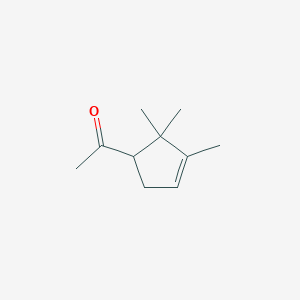


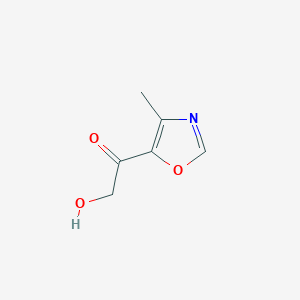

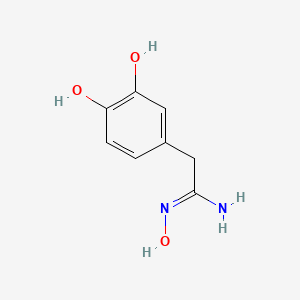
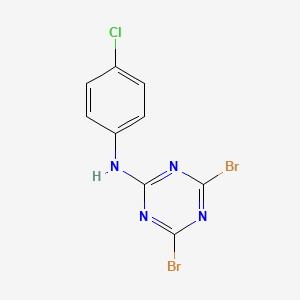

![azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-imino-2,8-ditritio-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13741329.png)
